N-(4-ethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide
Description
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Properties
IUPAC Name |
N-(4-ethyl-1,3-benzothiazol-2-yl)-2-(4-ethylsulfonylphenyl)-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3S2/c1-3-19-8-7-10-22-24(19)27-25(32-22)28(17-20-9-5-6-15-26-20)23(29)16-18-11-13-21(14-12-18)33(30,31)4-2/h5-15H,3-4,16-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTFKQZXGPWSIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)CC4=CC=C(C=C4)S(=O)(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide, a thiazole derivative, has garnered attention for its potential biological activities, particularly in pharmacological applications. This compound is characterized by its complex molecular structure, which contributes to its diverse interactions with biological targets.
- Molecular Formula : C₁₈H₁₈N₂O₂S
- Molecular Weight : 342.41 g/mol
- CAS Number : 941992-73-0
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. Research indicates that thiazole derivatives can modulate various biochemical pathways, including:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Apoptotic Pathways : It has been reported to induce apoptosis in tumor cells, a critical mechanism for anticancer activity.
- Receptor Modulation : Potential interactions with neurotransmitter receptors suggest implications for neurological conditions.
Anticancer Activity
A study conducted on thiazole derivatives, including similar compounds, demonstrated significant anticancer effects against various cell lines such as A549 (lung cancer) and C6 (glioma). The assays employed included:
- MTT Assay : To assess cell viability.
- Caspase Activation Assays : To evaluate the induction of apoptosis.
Results indicated that certain derivatives exhibited a dose-dependent inhibition of cell proliferation, suggesting that this compound may possess similar properties .
Antimicrobial Activity
Research into related thiazole compounds has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical metabolic pathways .
Case Studies and Comparative Analysis
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(4-ethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide exhibit significant anticancer properties. For instance, studies have demonstrated that thiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The specific mechanism often involves the modulation of signaling pathways related to cell survival and death.
Antimicrobial Properties
Thiazole derivatives have been recognized for their antimicrobial activities. The compound may interact with bacterial cell membranes or inhibit essential enzymes, leading to bacterial cell death. Quantitative data from biochemical assays are necessary to elucidate its precise mechanism and efficacy against specific microbial targets.
Enzyme Inhibition
There is growing interest in the use of this compound as an inhibitor of specific enzymes linked to various diseases. For example, compounds with similar structures have been studied for their ability to inhibit endothelial lipase, which plays a role in lipid metabolism and cardiovascular diseases. Further research is needed to confirm whether this compound exhibits similar properties.
Case Studies
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer effects of thiazole derivatives on breast cancer cell lines. The results indicated that these compounds could reduce cell viability significantly compared to control groups, suggesting potential therapeutic applications in oncology.
Case Study 2: Antimicrobial Testing
In another investigation, a series of thiazole-based compounds were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The findings showed that certain derivatives exhibited potent antibacterial effects, warranting further exploration into their clinical applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
- Methodology :
- Multi-step synthesis : Begin with condensation of 4-ethylbenzo[d]thiazol-2-amine with 2-(4-(ethylsulfonyl)phenyl)acetic acid derivatives, followed by N-alkylation using pyridin-2-ylmethyl halides under basic conditions (e.g., NaH in DMF) .
- Optimization : Control reaction temperature (60–80°C) and pH (neutral to slightly basic) to avoid side reactions. Use polar aprotic solvents (e.g., DMF, DCM) to enhance solubility and reaction kinetics .
- Yield improvement : Employ catalytic agents (e.g., DMAP) and inert atmospheres (N₂/Ar) to stabilize reactive intermediates. Monitor progress via TLC and purify via column chromatography .
Q. How should researchers characterize the molecular structure and confirm purity?
- Methodology :
- Spectroscopic analysis : Use ¹H/¹³C NMR to verify substitution patterns (e.g., ethylsulfonyl and pyridinylmethyl groups) and ensure no residual solvents. IR spectroscopy confirms functional groups (e.g., amide C=O at ~1650 cm⁻¹) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., 436.54 g/mol for analogs) and isotopic patterns .
- Purity assessment : HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N, S) to confirm ≥95% purity .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology :
- Standardized assays : Replicate studies under uniform conditions (e.g., cell lines, incubation time, and concentration ranges). For example, use MTT assays on consistent cancer cell lines (e.g., MCF-7, HepG2) with positive controls .
- Data normalization : Account for variables like solvent effects (DMSO concentration ≤0.1%) and batch-to-batch compound variability. Compare IC50 values with structurally similar analogs (e.g., N-(benzo[d]thiazol-2-yl) derivatives) to identify activity trends .
- Meta-analysis : Use computational tools (e.g., molecular docking) to correlate structural features (e.g., ethylsulfonyl’s electron-withdrawing effects) with activity discrepancies .
Q. How can the pharmacokinetic (PK) profile be improved through structural modifications?
- Methodology :
- SAR studies : Modify the pyridin-2-ylmethyl group to enhance metabolic stability. For example, introduce fluorine substituents to reduce CYP450-mediated oxidation .
- Prodrug design : Convert the ethylsulfonyl group to a sulfonamide prodrug for improved solubility and oral bioavailability. Test hydrolysis rates in simulated gastric fluid .
- LogP optimization : Replace the ethyl group on the benzo[d]thiazole ring with hydrophilic moieties (e.g., hydroxyl or morpholine) to lower logP and reduce plasma protein binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
